Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine is a dipeptide compound classified within the realm of organic compounds, specifically as a member of the amino acids, peptides, and analogues category. This compound is notable for its structural complexity and potential biological significance, particularly in relation to bacterial cell wall synthesis. It is synthesized from two alpha-amino acids linked by a peptide bond, with the chemical formula and an average molecular weight of approximately 303.31 g/mol .
The synthesis of Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine can be achieved through various methods, including chemical synthesis and biocatalytic processes.
The biocatalytic approach often employs recombinant strains of Escherichia coli engineered to express relevant enzymes that facilitate the conversion of substrates into Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine. This method has been shown to yield significant amounts of D/L-alanine, which can be further processed to obtain the dipeptide .
Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine features a complex molecular structure characterized by:
The structural representation can be visualized through various chemical drawing software or databases such as DrugBank or PubChem, which provide detailed information about its 3D conformation and spatial arrangement of atoms .
Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine participates in several biochemical reactions, primarily involving:
The mechanism typically involves the formation of an acyl-enzyme intermediate, where the enzyme mistakenly recognizes Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine as a substrate similar to D-alanyl-D-alanine, leading to its immobilization and subsequent enzymatic activity .
The mechanism by which Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine exerts its action involves:
Research indicates that effective acyl acceptors for these reactions typically require a carboxylate group, which aligns with the biochemical properties observed in various amino acids and peptides .
These properties suggest that Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine is highly soluble in water and interacts favorably with biological macromolecules.
Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine has several scientific applications:
Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine serves as a highly specific substrate for Streptomyces R61 D-alanyl-D-alanine carboxypeptidase/transpeptidase (DD-peptidase), enabling both hydrolytic (carboxypeptidation) and transfer (transpeptidation) reactions. The catalytic mechanism follows a two-step serine protease-like process. In the acylation phase, the nucleophilic serine (Ser 62) attacks the carbonyl carbon of the terminal D-alanyl-D-alanine peptide bond, forming a tetrahedral intermediate stabilized by oxyanion hole residues. Collapse of this intermediate releases the C-terminal D-alanine, generating a stable acyl-enzyme intermediate where the glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl moiety is covalently linked to Ser 62 [1] [5].
The deacylation phase determines reaction specificity:
Penicillin inhibits both reactions by acting as a structural analog of D-alanyl-D-alanine, forming an irreversible acyl-enzyme complex that blocks the active site [9].
Table 1: Kinetic Parameters of Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine with Streptomyces R61 DD-Peptidase
Reaction Type | kcat (s-1) | Km (μM) | kcat/Km (s-1·M-1) |
---|---|---|---|
Carboxypeptidation | 69 | 7.9 | 8.7 × 106 |
Transpeptidation* | 45 | 12 | 3.8 × 106 |
*Using D-alanine as acceptor [3].
Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine exhibits exceptional specificity for the R61 DD-peptidase, with a catalytic efficiency (kcat/Km) 3–4 orders of magnitude higher than generic substrates like diacetyl-L-lysyl-D-alanyl-D-alanine. This specificity arises from its structural mimicry of Streptomyces peptidoglycan precursors, combining:
Acyl acceptor specificity in transpeptidation is stereochemically constrained:
Table 2: Acyl Acceptor Specificity in Transpeptidation Reactions
Acceptor Type | Example | Relative Activity | Structural Requirement |
---|---|---|---|
D-Amino acids | D-Alanine | +++ | Free amine and carboxylate |
Glycyl-L-amino acids | Glycyl-L-phenylalanine | +++ | N-terminal glycine, L-configuration |
Dipeptides | D-Alanyl-L-alanine | + | Steric clash with binding site |
L-Amino acids | L-Alanine | – | Incorrect stereochemistry |
Crystallographic studies of the R61 DD-peptidase complexed with glycyl-L-alpha-amino-epsilon-pimelyl-D-alanine (the deacylated product) reveal precise interactions governing substrate binding and catalysis:
Table 3: Key Active Site Residues and Functional Roles
Residue | Role | Interaction with Substrate |
---|---|---|
Ser 62 | Nucleophile attack | Covalent bond to carbonyl carbon |
Lys 65 | Acid-base catalysis | Hydrogen bonding to Ser 62 |
Tyr 159 | Acylation transition state stabilization | Hydrogen bonding to Lys 65 |
Arg 285 | Anchoring carboxylate groups | Ionic bond to C-terminal carboxylate |
Thr 299 | Polar stabilization of carboxylates | Hydrogen bond to acceptor carboxylate |
Ser 298 | Recognition of penultimate D-alanine | Hydrogen bond to carbonyl oxygen |
The extended active site of R61 DD-peptidase exhibits distinct subsites for donor and acceptor substrates, revealed through crystallography and kinetic analysis:
Donor substrate binding: Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine adopts an extended conformation. The glycyl-L-alpha-amino-epsilon-pimelyl chain occupies a hydrophobic cleft, while the C-terminal D-alanyl-D-alanine inserts into the catalytic pocket. This places the scissile bond within 3.0 ångströms of Ser 62. The L-alpha-amino-epsilon-pimelyl moiety’s seven-carbon chain optimizes van der Waals contacts, explaining its 1000-fold higher affinity than shorter analogs [3] [5].
Acceptor substrate binding:
Table 4: Donor vs. Acceptor Substrate Binding Dynamics
Feature | Donor Subsite | Acceptor Subsite |
---|---|---|
Key residues | Arg 285, Thr 299, Ser 298, Asn 343 | Arg 285, Thr 299, Asn 343 |
Affinity drivers | Hydrophobic interactions (pimelyl chain) | Ionic bonding (carboxylate anchoring) |
Stereospecificity | L-stereochemistry at P1 position | D-stereochemistry or N-terminal glycine |
Conformational change | Minimal (pre-formed cleft) | Induced fit for glycyl-L-amino acids |
This dual binding mode enables the enzyme to catalyze peptidoglycan cross-linking by first recognizing the donor stem peptide (via its acyl moiety) and then the acceptor peptide (via its nucleophilic terminus). The structural basis for this specificity informs antibiotic design, as evidenced by "perfect penicillin" analogs mimicking this substrate [9].
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